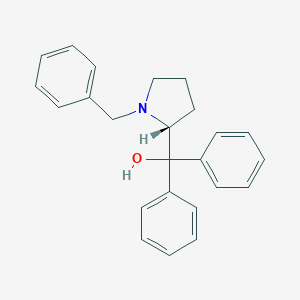

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is a chiral compound with the molecular formula C24H25NO It is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a diphenylmethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol typically involves the reaction of ®-2-pyrrolidone with benzyl bromide in the presence of a base, followed by the addition of diphenylmethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of ®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C24H25NO

- Molecular Weight : 373.46 g/mol

- Functional Groups : Contains a pyrrolidine ring, a benzyl group, and a diphenylmethanol moiety.

The unique structure of (R)-BDPM contributes to its enantioselectivity and biological interactions, making it a valuable compound for research and development.

Chemistry

(R)-BDPM is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Biology

In biological research, (R)-BDPM has been investigated for its role as a ligand in receptor binding studies. It shows potential interactions with various neurotransmitter receptors, modulating their activity.

Medicine

(R)-BDPM is being explored for its pharmacological properties , particularly its effects on cholinesterase enzymes. It has shown promise in treating neurodegenerative diseases such as Alzheimer's due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Industry

In the industrial sector, (R)-BDPM serves as an intermediate in chemical manufacturing processes and is involved in the development of new materials.

Research indicates that (R)-BDPM interacts with various biological receptors and signaling pathways:

- Ligand Activity : Acts on neurotransmitter receptors.

- Ion Channel Interaction : Potential interaction with calcium channels.

- Enzyme Inhibition : Evaluated for inhibitory effects on AChE and BuChE.

In Vitro Studies

Recent studies have quantified the inhibitory activity of (R)-BDPM against cholinesterases:

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| (R)-BDPM | AChE | 5.90 ± 0.07 |

| BuChE | 6.76 ± 0.04 |

These values indicate significant inhibitory activity against cholinesterases, supporting its potential use in Alzheimer's disease management.

Case Studies and Research Findings

-

Cholinesterase Inhibition Study :

- A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzylpyrrolidin-2-yl-diarylmethanol compounds. The findings revealed that certain derivatives, including (R)-BDPM, showed promising dual inhibition of AChE and BuChE, suggesting their potential as lead compounds for Alzheimer's treatment.

-

Therapeutic Applications :

- Research focused on synthesizing new derivatives based on (R)-BDPM aimed at enhancing selectivity and efficacy in targeting neurological pathways. The study highlighted the importance of chirality in optimizing pharmacological profiles.

Wirkmechanismus

The mechanism of action of ®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol

- ®-(1-Benzylpyrrolidin-2-yl)methanol

- ®-(1-Benzylpyrrolidin-2-yl)phenylmethanol

Uniqueness

®-(1-Benzylpyrrolidin-2-yl)diphenylmethanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a diphenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

(R)-(1-Benzylpyrrolidin-2-yl)diphenylmethanol, commonly referred to as (R)-BDPM, is a chiral organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

(R)-BDPM is characterized by its unique structural components:

- Molecular Formula : C24H25NO

- Molecular Weight : 373.46 g/mol

- Functional Groups : Pyrrolidine ring, benzyl group, and diphenylmethanol moiety.

This specific configuration contributes to its enantioselectivity and biological interactions.

Research indicates that (R)-BDPM interacts with various biological receptors and signaling pathways. Key mechanisms include:

- Ligand Activity : It acts as a ligand for neurotransmitter receptors, potentially modulating neurotransmitter activity, which is crucial for neurological function.

- Ion Channel Interaction : Preliminary studies suggest that (R)-BDPM may interact with ion channels, which are vital for cellular signaling processes.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease .

Neuropharmacological Effects

The biological activity of (R)-BDPM has been investigated in several studies:

- Neurotransmitter Modulation : Studies suggest that (R)-BDPM can enhance the activity of neurotransmitters, which may have therapeutic implications for conditions like depression and anxiety.

- Calcium Channel Blockade : Research has indicated potential applications of (R)-BDPM as a calcium channel blocker, which could be beneficial in treating cardiovascular diseases.

In Vitro Studies

In vitro assays have demonstrated the following:

| Compound | Target Enzyme | IC50 Value (μM) |

|---|---|---|

| (R)-BDPM | AChE | 5.90 ± 0.07 |

| BuChE | 6.76 ± 0.04 |

These values indicate that (R)-BDPM exhibits significant inhibitory activity against cholinesterases, supporting its potential use in Alzheimer's disease management .

Case Studies and Research Findings

-

Study on Cholinesterase Inhibition :

- A study published in the Journal of Medicinal Chemistry evaluated various derivatives of benzylpyrrolidin-2-yl-diarylmethanol compounds. The findings revealed that certain derivatives, including (R)-BDPM, showed promising dual inhibition of AChE and BuChE, suggesting their potential as lead compounds for Alzheimer's treatment .

-

Therapeutic Applications :

- Another research effort focused on the synthesis of new derivatives based on (R)-BDPM aimed at enhancing selectivity and efficacy in targeting neurological pathways. The study highlighted the importance of chirality in optimizing pharmacological profiles.

Future Directions

While current research highlights the potential of (R)-BDPM in various therapeutic areas, further investigations are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties. Future studies should focus on:

- Clinical Trials : Evaluating the safety and efficacy of (R)-BDPM in human subjects.

- Mechanistic Studies : Detailed exploration of its interactions with specific receptors and enzymes.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.

Eigenschaften

IUPAC Name |

[(2R)-1-benzylpyrrolidin-2-yl]-diphenylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO/c26-24(21-13-6-2-7-14-21,22-15-8-3-9-16-22)23-17-10-18-25(23)19-20-11-4-1-5-12-20/h1-9,11-16,23,26H,10,17-19H2/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOXPIPWRDWNBA-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.